N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
Description
N-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 2,3-dihydrobenzo[1,4]dioxin-methyl group at the N1-position and an isoxazole-carboxamide moiety at the C3-position. The isoxazole ring is further functionalized with a pyridin-3-yl group at its C5-position.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c27-21(17-8-20(30-25-17)14-4-3-7-22-9-14)24-15-10-23-26(11-15)12-16-13-28-18-5-1-2-6-19(18)29-16/h1-11,16H,12-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWZNYWBRMLPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=NOC(=C4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide, a complex organic compound, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 394.44 g/mol. It features a unique combination of isoxazole and pyrazole moieties, which are known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O3 |
| Molecular Weight | 394.44 g/mol |
| LogP | 4.7126 |
| PSA | 71.03 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the 2,3-dihydrobenzo[b][1,4]dioxin moiety is crucial for enhancing its biological activity. Various synthetic pathways have been explored to optimize yield and purity.
Antiparasitic Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antiparasitic activity. For instance, compounds similar to the target molecule have shown effectiveness against Trypanosoma cruzi and Leishmania infantum, with low micromolar potencies while maintaining low cytotoxicity against human cells . This indicates the potential for therapeutic applications in treating parasitic infections.
Anticancer Properties
The compound has been investigated for its anticancer properties, particularly due to its ability to induce autophagy in cancer cells. In high-throughput screening campaigns, related pyrazole derivatives were identified as promising candidates for further development in oncology . The mechanism often involves the modulation of cell signaling pathways that regulate apoptosis and cell proliferation.
Anti-inflammatory Effects
Compounds containing the isoxazole and pyrazole scaffolds have also been noted for their anti-inflammatory properties. Studies have reported significant inhibition of COX enzymes, which are key mediators in inflammatory processes. For example, certain derivatives have shown selective COX-2 inhibition with minimal side effects on COX-1, indicating a favorable safety profile for potential therapeutic use .
Study 1: Antiparasitic Activity
A recent study evaluated a series of pyrazole derivatives against various protozoan parasites. Among these, one derivative exhibited an IC50 value of 0.5 µM against T. cruzi, showcasing its potential as a lead compound for antiparasitic drug development .
Study 2: Anticancer Mechanisms
In vitro studies highlighted that the compound could inhibit the growth of cancer cell lines by inducing apoptosis through mitochondrial pathways. The results indicated a dose-dependent response with an IC50 value around 10 µM in certain cancer types .
Comparison with Similar Compounds
Key Structural Features :
- Pyrazole core : Provides a rigid scaffold for substituent orientation.
- 2,3-Dihydrobenzo[1,4]dioxin-methyl group : Enhances lipophilicity and may influence bioavailability .
- Isoxazole-carboxamide : Contributes to hydrogen bonding and target binding affinity.
Synthesis protocols for analogous pyrazole-carboxamide derivatives often involve coupling reactions using carbodiimide reagents (e.g., EDCI/HOBT) with hydroxylamine intermediates, as described in .
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazole- and isoxazole-containing carboxamides. Below is a comparative analysis with structurally or functionally related compounds:
Structural Analogues
Structural Insights :
Q & A
Basic Questions
Q. What are the optimized synthetic routes for N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of substituted pyrazole and isoxazole precursors. Key steps include:
- Alkylation of the pyrazole core using (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling with 5-(pyridin-3-yl)isoxazole-3-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to verify substituent positions and integration ratios .
- ESI-MS for molecular weight confirmation .
- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Elemental analysis to validate purity .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric readouts. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., doxorubicin) and triplicate measurements .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified dihydrodioxin or pyridyl groups to assess steric/electronic effects .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) against target proteins (e.g., DHFR) to predict binding modes .
- Biological Validation : Compare IC₅₀ values across analogs in enzyme assays to correlate structural changes with activity .
Q. How should researchers address contradictions in biological activity data between enzyme assays and cell-based models?
- Methodological Answer :
- Verify assay conditions (e.g., buffer pH, ATP concentration) to rule out experimental artifacts .
- Check membrane permeability using logP calculations or Caco-2 cell assays .
- Confirm compound stability in cell culture media via LC-MS .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups on the pyridyl ring to reduce oxidative metabolism .
- Prodrug Design : Mask polar groups (e.g., amide) with ester prodrugs for enhanced absorption .
- In Vitro Stability Assays : Incubate with liver microsomes and monitor degradation via HPLC .
Q. How can computational methods guide the optimization of binding affinity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond donors) using Schrödinger Suite .
Q. What analytical methods are critical for detecting decomposition products during storage?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
